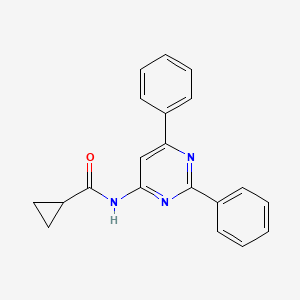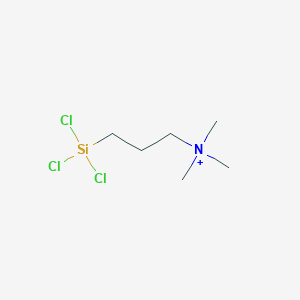
N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium: is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with a trichlorosilyl group attached to the propan-1-aminium structure. This compound is often used in the synthesis of other chemicals and has applications in surface modification, catalysis, and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Reaction: The synthesis begins with the reaction of with to form .
Hydrolysis: The nitrile group is then hydrolyzed to form .
Amidation: The acid is converted to an amide using .
Quaternization: Finally, the amide is quaternized with methyl iodide to form N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium .
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The trichlorosilyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, inert atmosphere.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of various organosilicon compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a catalyst in organic synthesis.
- Acts as an intermediate in the production of other chemicals.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Employed in the development of biocompatible materials .
Medicine:
- Investigated for potential use in drug delivery systems .
- Studied for its antimicrobial properties .
Industry:
- Applied in surface modification to enhance material properties.
- Used in the production of coatings and adhesives .
Mecanismo De Acción
Mechanism:
- The compound exerts its effects through the interaction of the trichlorosilyl group with various substrates. This interaction can lead to the formation of covalent bonds with organic and inorganic materials, modifying their surface properties.
Molecular Targets and Pathways:
- Targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
- Pathways involve nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethylsilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethylsilylpropyl-N,N,N-trimethylammonium bromide
Comparison:
- N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium is unique due to the presence of the trichlorosilyl group , which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring strong covalent bonding and surface modification .
Propiedades
IUPAC Name |
trimethyl(3-trichlorosilylpropyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15Cl3NSi/c1-10(2,3)5-4-6-11(7,8)9/h4-6H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQAZYQAUCTNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl3NSi+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626062 |
Source


|
| Record name | N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664996-01-4 |
Source


|
| Record name | N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
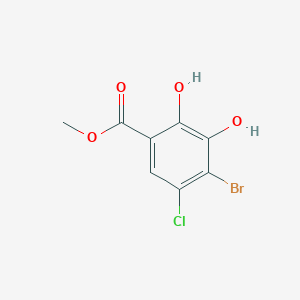
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
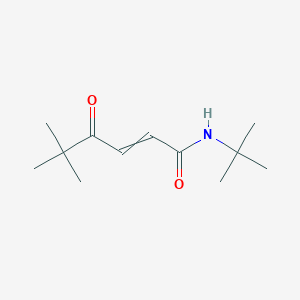
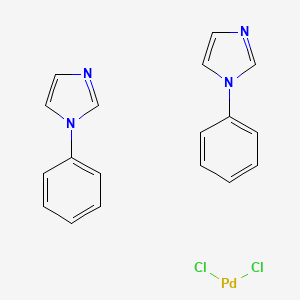
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
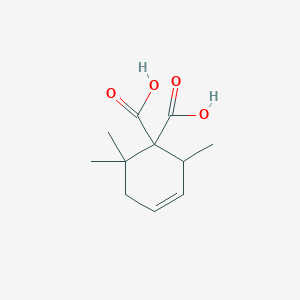
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)

